Superior FMN Riboswitch Binding Affinity of Ribocil-C Compared to Ribocil-A
Ribocil-C Racemate contains the active Ribocil-C enantiomer, which exhibits picomolar to low nanomolar binding affinity (Kd) for the E. coli FMN riboswitch aptamer [1]. This affinity is >150-fold higher than that of the structurally related Ribocil-A analog, which shows negligible binding (Kd ≥ 10,000 nM) . This stark difference underscores the critical stereochemical requirements for riboswitch engagement .
| Evidence Dimension | Equilibrium dissociation constant (Kd) for E. coli FMN riboswitch aptamer |
|---|---|
| Target Compound Data | Kd = 6.6 - 16 nM (for Ribocil-C enantiomer; racemate contains this active species) |
| Comparator Or Baseline | Ribocil-A: Kd ≥ 10,000 nM |
| Quantified Difference | Ribocil-C binds with >150-fold higher affinity than Ribocil-A |
| Conditions | In vitro competition binding assay using E. coli FMN riboswitch aptamer (150 nM) and fixed FMN concentration (60 nM) [1] |
Why This Matters
This difference in binding affinity dictates that Ribocil-C Racemate, not Ribocil-A, is the appropriate tool for probing FMN riboswitch function or for antibacterial lead development.
- [1] Howe, J. A., et al. (2015). Extended Data Figure 3e: Steady-state Kd for ribocil-A, ribocil-B and ribocil-C. Nature. View Source
